L-gamma-Glutamyl-P-nitroanilide monohydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-amino-5-(4-nitroanilino)-5-oxopentanoic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O5.H2O/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(4-2-7)14(18)19;/h1-4,9H,5-6,12H2,(H,13,15)(H,16,17);1H2/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFIAIPYVFZHSY-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)[N+](=O)[O-].O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)CC[C@@H](C(=O)O)N)[N+](=O)[O-].O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Chromogenic Unmasking: A Technical Guide to the Mechanism of L-γ-Glutamyl-p-nitroanilide in Enzymatic Assays

This guide provides an in-depth exploration of the mechanism of action of L-gamma-Glutamyl-p-nitroanilide (GPNA), a cornerstone chromogenic substrate for the sensitive determination of γ-glutamyl transpeptidase (GGT) activity. Designed for researchers, scientists, and professionals in drug development, this document elucidates the biochemical principles, kinetic considerations, and practical methodologies underpinning the use of GPNA in quantifying this pivotal enzyme.

Introduction: The Significance of γ-Glutamyl Transpeptidase (GGT)

γ-Glutamyl transpeptidase (GGT; EC 2.3.2.2) is a cell-surface enzyme that plays a crucial role in glutathione metabolism, amino acid transport, and detoxification of xenobiotics.[1][2] GGT catalyzes the transfer of the γ-glutamyl moiety from γ-glutamyl compounds, most notably glutathione (GSH), to an acceptor molecule, which can be an amino acid, a peptide, or water.[3][4] Elevated serum GGT levels are a well-established and sensitive biomarker for hepatobiliary diseases, and have also been implicated in cardiovascular disease, metabolic syndrome, and oxidative stress.[1][5][6] Consequently, the accurate measurement of GGT activity is of paramount importance in both clinical diagnostics and biomedical research.

The Core Mechanism: GPNA as a Chromogenic Substrate

L-γ-Glutamyl-p-nitroanilide is a synthetic compound that serves as a convenient and effective chromogenic substrate for GGT.[7][8] The fundamental principle of its mechanism of action lies in the enzymatic cleavage of the γ-glutamyl bond by GGT. This reaction liberates p-nitroaniline (pNA), a yellow-colored chromophore.[1][7] The rate of pNA formation, which can be monitored spectrophotometrically, is directly proportional to the GGT activity in the sample.[5][9]

The enzymatic reaction proceeds in two main steps:

-

Acylation: The γ-glutamyl group of GPNA is transferred to a threonine residue in the active site of GGT, forming a covalent γ-glutamyl-enzyme intermediate and releasing p-nitroaniline.[7]

-

Deacylation: The γ-glutamyl moiety is then transferred from the enzyme to an acceptor molecule.[7]

In the presence of a suitable acceptor, such as glycylglycine, the reaction is a transpeptidation .[7][10] If water acts as the acceptor, the reaction is a hydrolysis , yielding glutamate.[8][10]

The overall transpeptidation reaction can be summarized as follows:

L-γ-Glutamyl-p-nitroanilide + Glycylglycine --(GGT)--> L-γ-Glutamyl-glycylglycine + p-Nitroaniline[5]

The Role of the Acceptor Substrate: Glycylglycine

The inclusion of an acceptor substrate, most commonly glycylglycine, is a critical component of the standard GGT assay using GPNA.[10][11] Glycylglycine significantly accelerates the rate of the reaction compared to hydrolysis alone.[4][12] The nucleophilic attack of the amino group of glycylglycine on the γ-glutamyl-enzyme intermediate is more efficient than that of water, leading to a faster turnover rate and enhanced assay sensitivity.[4]

It is important to note that L-GPNA itself can act as a weak acceptor, leading to a phenomenon known as autotranspeptidation, where the γ-glutamyl group is transferred to another molecule of L-GPNA.[4][7] The presence of a high concentration of a more efficient acceptor like glycylglycine minimizes this side reaction.[7]

Spectrophotometric Detection of p-Nitroaniline

The liberated p-nitroaniline has a distinct absorbance spectrum, with a maximum absorbance typically around 381-418 nm depending on the solution's composition and pH.[1][13][14] The increase in absorbance at this wavelength is monitored over time to determine the rate of the enzymatic reaction. The molar extinction coefficient of p-nitroaniline is a crucial parameter for calculating the enzyme activity.[15] It is important to consider that the absorbance spectrum of p-nitroaniline can be influenced by factors such as ionic strength and the presence of other molecules in the assay buffer.[14]

Experimental Protocol: Continuous Colorimetric Assay of GGT Activity

This protocol outlines a standardized method for the continuous enzymatic assay of GGT activity in a 96-well microplate format.

Reagents and Equipment

-

GGT Enzyme Source: Purified enzyme, serum, plasma, or tissue homogenate.

-

L-γ-Glutamyl-p-nitroanilide (GPNA) Solution: Prepare a stock solution in a suitable solvent (e.g., DMSO or by gentle heating in buffer) and dilute to the final working concentration in the assay buffer.

-

Glycylglycine Solution: Prepare a stock solution in the assay buffer.

-

Assay Buffer: Typically 100 mM Tris-HCl, pH 8.0-8.6 at 37°C.[1][16]

-

Microplate Reader: Capable of measuring absorbance at 405-418 nm with temperature control at 37°C.[1]

-

96-well Microplates: Clear, flat-bottom plates are recommended.[6]

Assay Procedure

-

Prepare the GGT Substrate-Acceptor Mix: In the assay buffer, prepare a working solution containing the final desired concentrations of GPNA and glycylglycine. A common final concentration is 3 mM GPNA and 40 mM glycylglycine.[1][10] Pre-warm this solution to 37°C.

-

Sample Preparation: Prepare serial dilutions of the enzyme sample in the assay buffer. For serum samples, they can often be added directly.[6]

-

Assay Initiation:

-

Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 405-418 nm in the microplate reader at 37°C.[1] Record readings every minute for a duration of 10-30 minutes.[1]

Data Analysis

-

Calculate the Rate of Reaction: Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the kinetic curve.

-

Calculate GGT Activity: Use the Beer-Lambert law to calculate the enzyme activity.

Activity (U/L) = (ΔA/min * Total Assay Volume (mL) * 1000) / (Molar Extinction Coefficient of pNA (ε) * Light Path (cm) * Sample Volume (mL))

-

One unit (U) of GGT activity is defined as the amount of enzyme that generates 1.0 µmole of p-nitroaniline per minute at 37°C.[6]

-

Visualization of the Mechanism and Workflow

Enzymatic Reaction Mechanism

Caption: The two-step reaction mechanism of GGT with GPNA.

Experimental Workflow

Caption: A streamlined workflow for the GGT activity assay.

Quantitative Data Summary

| Parameter | Value | Source |

| Substrate | L-γ-Glutamyl-p-nitroanilide (GPNA) | [7][8] |

| Acceptor | Glycylglycine | [10][11] |

| Product (Chromophore) | p-Nitroaniline (pNA) | [1][7] |

| Detection Wavelength | 405-418 nm | [1][14] |

| Typical Assay pH | 8.0 - 8.6 | [1][16] |

| Typical Assay Temperature | 37°C | [1] |

| Km for L-GPNA (transpeptidation) | ~1.2 mM | [10] |

Considerations and Limitations

While the GPNA-based assay is robust and widely used, it is essential to be aware of certain considerations:

-

Substrate Solubility: GPNA has limited solubility in aqueous solutions, which may necessitate the use of co-solvents or gentle warming.[17][18] An alternative substrate, L-γ-glutamyl-3-carboxy-4-nitroanilide, offers improved solubility.[4][19]

-

Cytotoxicity: At higher concentrations, both GPNA and its metabolite, p-nitroaniline, can exhibit cytotoxic effects, a factor to consider in cell-based assays.[20][21][22]

-

Inhibitor Specificity: GPNA has also been reported to inhibit amino acid transporters, such as ASCT2, which should be considered when interpreting data in cellular contexts.[20][22]

Conclusion

L-γ-Glutamyl-p-nitroanilide remains an indispensable tool for the quantification of γ-glutamyl transpeptidase activity. Its mechanism of action, centered on the enzymatic release of the chromogenic product p-nitroaniline, provides a simple, sensitive, and continuous method for measuring the activity of this clinically and biologically significant enzyme. A thorough understanding of the underlying biochemistry, the critical role of the acceptor substrate, and the practical aspects of the assay protocol, as detailed in this guide, is essential for obtaining accurate and reproducible results in research and diagnostic settings.

References

- An In-depth Technical Guide to the Absorbance Spectrum of p-Nitroaniline. Benchchem.

- King JB, West MB, Cook PF, et al. Inhibition of human gamma-glutamyl transpeptidase: development of more potent, physiologically relevant, uncompetitive inhibitors. NIH.

- Yazgan I, McGee MP. Solution composition dependent variation in extinction coefficients for p-nitroaniline. PubMed.

- Máximo-Canadas M, Borges I. Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. ResearchGate.

- Wickham S, West MB, Cook PF, Hanigan MH. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes. PMC - NIH.

- Taniguchi N, Inoue M. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. MDPI.

- Corti A, Belcastro E, Pompella A. γ-Glutamyltransferase enzyme activity of cancer cells modulates L-γ-glutamyl-p-nitroanilide (GPNA) cytotoxicity. PubMed.

- L-γ-Glutamyl-p-nitroanilide. MedChemExpress.

- GAMMA GT. ClearChem Diagnostics.

- Hanigan MH. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance. PMC.

- GAMMA-GT Carboxy GPNA. BIOLABO.

- Liao F. Kinetic analysis of γ-glutamyltransferase reaction process for measuring activity via an integration strategy at low concentrations of γ-glutamyl p-nitroaniline. NIH.

- GGT. eClinpath.

- Taurino G, Pacini S, Bussolati O, Pompella A. γ-Glutamyltransferase enzyme activity of cancer cells modulates L-γ-glutamyl-p-nitroanilide (GPNA) cytotoxicity. ResearchGate.

- Li X, Liao F. Kinetic analysis of γ-glutamyltransferase reaction process for measuring activity via an integration strategy at low concentrations of γ-glutamyl p-nitroaniline. ResearchGate.

- Application Notes and Protocols for the Continuous Enzymatic Assay of γ-Glutamyl Transpeptidase (GGT) using L-γ-Glutamyl-p-nitroanilide (GPDA). Benchchem.

- Corti A, Belcastro E, Pompella A. γ-Glutamyltransferase enzyme activity of cancer cells modulates L-γ-glutamyl-p-nitroanilide (GPNA) cytotoxicity. PMC - NIH.

- L-Glutamic acid γ-(p-nitroanilide) hydrochloride. Sigma-Aldrich.

- p-Nitroaniline. National Institute of Standards and Technology.

- Minami H, et al. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications. PMC - PubMed Central.

- GGT Substrates. Santa Cruz Biotechnology.

- L-Glutamic Acid γ-p-Nitroanilide (hydrate). Cayman Chemical.

- gamma-Glutamyltransferase (GGT) Activity Colorimetric Assay Kit (MAK089). Sigma-Aldrich.

- Taniguchi N, Inoue M. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. PMC - PubMed Central.

- p-Nitroaniline Product Information Sheet. Sigma-Aldrich.

- γ-Glutamyl Transferase Activity Assay Kit. Cayman Chemical.

- GGT.pdf. Vitro Scient.

- GAMMA-GLUTAMYL-3-CARBOXY-4-NITROANILIDE. Google Patents.

- L-Glutamic acid γ-(3-carboxy-4-nitroanilide) ammonium salt. MedchemExpress.com.

- Rambabu K, Pattabiraman TN. Studies on the properties of the variants of gamma-glutamyl transpeptidase in human urine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scbt.com [scbt.com]

- 3. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. clearchemdiagnostics.com [clearchemdiagnostics.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Inhibition of human gamma-glutamyl transpeptidase: development of more potent, physiologically relevant, uncompetitive inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. vitroscient.com [vitroscient.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. ias.ac.in [ias.ac.in]

- 17. Kinetic analysis of γ-glutamyltransferase reaction process for measuring activity via an integration strategy at low concentrations of γ-glutamyl p-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DE2259512A1 - GAMMA-GLUTAMYL-3-CARBOXY-4-NITROANILIDE - Google Patents [patents.google.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. γ-Glutamyltransferase enzyme activity of cancer cells modulates L-γ-glutamyl-p-nitroanilide (GPNA) cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. γ-Glutamyltransferase enzyme activity of cancer cells modulates L-γ-glutamyl-p-nitroanilide (GPNA) cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Substrate Specificity of L-γ-Glutamyl-p-nitroanilide for Gamma-Glutamyl Transferase (GGT)

Abstract

This technical guide provides a comprehensive examination of L-γ-Glutamyl-p-nitroanilide (GGPNA) as a chromogenic substrate for Gamma-Glutamyl Transferase (GGT). GGT is a critical cell-surface enzyme involved in glutathione metabolism, and its activity is a key biomarker for hepatobiliary diseases and conditions of oxidative stress.[1][2][3] This document delves into the biochemical principles governing the specificity of GGT for GGPNA, contrasting it with physiological substrates. We will explore the kinetics of the enzymatic reaction, detail a robust, self-validating experimental protocol for measuring GGT activity, and discuss potential interferences. This guide is intended for researchers, clinicians, and drug development professionals who require a deep, mechanistic understanding of this fundamental enzymatic assay.

The Central Role of Gamma-Glutamyl Transferase (GGT)

Gamma-Glutamyl Transferase is a membrane-bound enzyme that plays a pivotal role in the γ-glutamyl cycle, a pathway essential for both the synthesis and degradation of glutathione (GSH).[4][5] Its primary physiological function is to catalyze the transfer of a γ-glutamyl moiety from a donor molecule, such as GSH, to an acceptor, which can be an amino acid, a peptide, or water.[1]

Key Biological Functions:

-

Glutathione Homeostasis: GGT initiates the breakdown of extracellular glutathione, which is crucial for salvaging the constituent amino acids (cysteine, glutamate, glycine) for intracellular resynthesis of GSH.[4]

-

Antioxidant/Pro-oxidant Balance: By regulating GSH levels, GGT is intrinsically linked to cellular redox state management. Elevated GGT can be an indicator of oxidative stress.[2][3]

-

Amino Acid Transport: The γ-glutamyl cycle, in which GGT is the key enzyme, has been proposed as a system for transporting amino acids across the cell membrane.[4][6]

Clinical Significance: Serum GGT activity is a highly sensitive biomarker, although not highly specific, for various pathological conditions. Elevated levels are strongly associated with:

-

Hepatobiliary Diseases: It is one of the most sensitive indicators of liver disease, including cholestasis, hepatitis, and acute cholecystitis.[7][8]

-

Alcohol Consumption: GGT levels are often elevated in response to chronic alcohol use, making it a common screening tool.[7]

-

Cardiometabolic Risk: Emerging evidence links higher GGT levels with metabolic syndrome, type 2 diabetes, and increased risk for cardiovascular disease.[1][3]

GGT catalyzes two main types of reactions:

-

Transpeptidation: The transfer of the γ-glutamyl group to an acceptor amino acid or peptide. This reaction is favored in the presence of high concentrations of an acceptor.[4][9]

-

Hydrolysis: If water acts as the acceptor, the γ-glutamyl group is released as free glutamate.[4]

L-γ-Glutamyl-p-nitroanilide (GGPNA): A Chromogenic Tool for a Colorless Reaction

The physiological reactions of GGT are challenging to monitor directly as the substrates and products are colorless. GGPNA was developed as a convenient synthetic substrate that allows for a simple and continuous colorimetric assay.[9][10]

Principle of the Assay: The core of the assay lies in the structure of GGPNA. GGT recognizes the L-γ-glutamyl portion of the molecule and cleaves the amide bond connecting it to a p-nitroaniline (pNA) group. While GGPNA itself is nearly colorless, the released product, pNA, has a distinct yellow color with a maximum absorbance around 405-418 nm.[1][7] The rate of pNA formation, measured as the increase in absorbance over time, is directly proportional to the GGT activity in the sample.[7][11]

The reaction is significantly accelerated by the inclusion of an acceptor substrate, most commonly glycylglycine.[7][9] GGT transfers the γ-glutamyl group from GGPNA to glycylglycine, which efficiently regenerates the free enzyme for subsequent catalytic cycles.[9]

Caption: Workflow for the colorimetric GGT activity assay.

4.4 Step-by-Step Procedure

-

pNA Standard Curve: In duplicate wells, prepare a standard curve by adding 0, 8, 16, 24, 32, and 40 nmol of the pNA standard. Adjust the final volume of each well to 100 µL with Assay Buffer. [2]This curve is essential for converting absorbance units to moles of product.

-

Sample Preparation:

-

Serum: Can often be used directly. Dilute with Assay Buffer if high activity is expected. [12] * Tissue Homogenates: Homogenize ~10 mg of tissue in 200 µL of cold Assay Buffer. Centrifuge at 13,000 x g for 10 minutes to remove debris. Use the supernatant for the assay. [2]3. Assay Reaction Setup:

-

Add 10 µL of your sample (or positive control/blank) to designated wells.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

To initiate the reaction, add 90 µL of the pre-warmed GGT Substrate-Acceptor Mix to each sample well. Mix gently.

-

-

Kinetic Measurement:

-

Immediately place the plate in the microplate reader pre-set to 37°C.

-

Measure the absorbance at 418 nm every minute for 10-30 minutes.

-

4.5 Data Analysis and Calculation

-

Plot the absorbance values of the pNA standards against their known amounts (nmol) to generate a standard curve. Determine the slope of this line (Abs/nmol).

-

For each sample, calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.

-

Calculate GGT activity using the following formula:

GGT Activity (U/L) = (ΔAbs/min / Slope of Standard Curve) * (Reaction Volume / Sample Volume) * 1000

Assay Specificity and Potential Interferences

While the GGPNA-based assay is robust, its accuracy depends on understanding and controlling for potential interferences.

Specificity: The assay is highly specific for GGT due to the enzyme's unique ability to cleave the γ-glutamyl bond. Cross-reactivity with other proteases or peptidases is generally negligible under these assay conditions.

Common Interferences:

-

Anticoagulants: Serum is the preferred specimen. Anticoagulants such as citrate, oxalate, and fluoride can inhibit GGT activity and should be avoided. [7][8]Heparin may also cause turbidity in the reaction mixture. [8]* Hemolysis: While slight hemolysis may be tolerated, grossly hemolyzed samples should be avoided as components released from red blood cells can interfere with absorbance readings.

-

Pharmacological Agents: Certain drugs, particularly some antiepileptics like phenytoin and barbiturates, can induce GGT expression, leading to elevated in vivo levels that are not an artifact of the assay itself but reflect a physiological change. [7]

Conclusion

L-γ-Glutamyl-p-nitroanilide monohydrate stands as a cornerstone substrate in the study of Gamma-Glutamyl Transferase. Its structure, which mimics the essential γ-glutamyl moiety of physiological substrates, allows for specific recognition by the GGT active site. The cleavage of GGPNA releases the chromophore p-nitroaniline, providing a direct, simple, and continuous method for quantifying the activity of an otherwise difficult-to-measure enzyme. While GGT has a lower affinity for GGPNA compared to natural substrates like glutathione, this is overcome by using saturating substrate concentrations in a well-designed assay. By understanding the kinetics, adhering to a validated protocol, and being mindful of potential interferences, researchers and clinicians can reliably leverage the GGPNA-based assay to investigate the significant biological and diagnostic roles of GGT.

References

-

Li, J., Liao, F., & Liu, J. (2012). Kinetic analysis of γ-glutamyltransferase reaction process for measuring activity via an integration strategy at low concentrations of γ-glutamyl p-nitroaniline. Analytical Biochemistry. [Link]

-

Li, J., Liao, F., & Liu, J. (2012). Kinetic analysis of γ-glutamyltransferase reaction process for measuring activity via an integration strategy at low concentrations of γ-glutamyl p-nitroaniline. ResearchGate. [Link]

-

Li, J., Liao, F., & Liu, J. (2012). Kinetic analysis of γ-glutamyltransferase reaction process for measuring activity via an integration strategy at low concentrations of γ-glutamyl p-nitroaniline. PubMed. [Link]

-

Orlowski, M., & Meister, A. (1963). GAMMA-GLUTAMYL-P-NITROANILIDE: A NEW CONVENIENT SUBSTRATE FOR DETERMINATION AND STUDY OF L- AND D-GAMMA-GLUTAMYLTRANSPEPTIDASE ACTIVITIES. Biochimica et Biophysica Acta. [Link]

-

Assay Genie. Gamma Glutamyl Transferase (GGT) Activity Colorimetric Assay Kit. Assay Genie. [Link]

-

Wickham, S., et al. (2011). Pre-steady-state kinetics of GGT acylation by D-GPNA. ResearchGate. [Link]

-

Wickham, S., West, M. B., Cook, P. F., & Hanigan, M. H. (2011). Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes. Journal of Biological Chemistry. [Link]

-

ClearChem Diagnostics. GAMMA GT. ClearChem Diagnostics. [Link]

-

Hanigan, M. H. (2014). Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance. Advances in Cancer Research. [Link]

-

Angeli, V., et al. (2009). A kinetic study of gamma-glutamyltransferase (GGT)-mediated S-nitrosoglutathione catabolism. Archives of Biochemistry and Biophysics. [Link]

-

Biolabo. GAMMA-GT Carboxy GPNA. BIOLABO. [Link]

-

Wickham, S., West, M. B., Cook, P. F., & Hanigan, M. H. (2011). Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes. PubMed. [Link]

-

Stefanescu, H., et al. (2022). Concise review: gamma-glutamyl transferase - evolution from an indiscriminate liver test to a biomarker of cardiometabolic risk. Hepatoma Research. [Link]

-

Liu, Y., et al. (2022). Advances and Perspectives of Responsive Probes for Measuring γ-Glutamyl Transpeptidase. Molecules. [Link]

-

Shaw, L. M., London, J. W., & Petersen, L. E. (1977). Gamma-Glutamyltransferase: kinetic properties and assay conditions when gamma-glutamyl-4-nitroanilide and its 3-carboxy derivative are used as donor substrates. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. oaepublish.com [oaepublish.com]

- 4. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.bio-techne.com [resources.bio-techne.com]

- 6. scbt.com [scbt.com]

- 7. clearchemdiagnostics.com [clearchemdiagnostics.com]

- 8. biolabo.fr [biolabo.fr]

- 9. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GAMMA-GLUTAMYL-P-NITROANILIDE: A NEW CONVENIENT SUBSTRATE FOR DETERMINATION AND STUDY OF L- AND D-GAMMA-GLUTAMYLTRANSPEPTIDASE ACTIVITIES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. assaygenie.com [assaygenie.com]

The Role of L-γ-Glutamyl-p-Nitroanilide (L-GPNA) in Gamma-Glutamyltransferase Activity Assays: A Technical Guide

Introduction: The Significance of Gamma-Glutamyltransferase (GGT)

Gamma-glutamyltransferase (GGT) is a cell-surface enzyme crucial for glutathione metabolism and the detoxification of xenobiotics.[1][2] It catalyzes the transfer of γ-glutamyl moieties from donors like glutathione to acceptor molecules.[1][2] While present in many tissues, the highest concentrations of GGT are found in the liver, kidneys, and pancreas.[3][4] Consequently, serum GGT levels are a highly sensitive biomarker for hepatobiliary diseases.[5][6][7] Elevated GGT activity can indicate a range of conditions, including hepatitis, cirrhosis, cholestasis (blocked bile ducts), and alcohol-related liver disease.[8][9][10] GGT's clinical utility extends to differentiating between liver and bone disorders when assessed alongside alkaline phosphatase levels.[3][10] Given its diagnostic and prognostic value in liver health, cardiovascular disease, and metabolic syndrome, the accurate measurement of GGT activity is paramount in both clinical diagnostics and biomedical research.[2][5][10]

The Chromogenic Substrate: L-γ-Glutamyl-p-Nitroanilide (L-GPNA)

The most common method for determining GGT activity involves a colorimetric assay utilizing L-γ-glutamyl-p-nitroanilide (L-GPNA) as a chromogenic substrate.[1][2][3][7] This synthetic molecule mimics the natural γ-glutamyl donors for GGT. The core principle of the assay lies in GGT's ability to catalyze the transfer of the γ-glutamyl group from L-GPNA to an acceptor molecule, typically glycylglycine.[1][3][4] This enzymatic reaction liberates p-nitroaniline (pNA), a yellow-colored product that can be quantified spectrophotometrically.[1][4][11] The rate of p-nitroaniline formation is directly proportional to the GGT activity in the sample.[3][4][12]

The Enzymatic Reaction

The GGT-catalyzed reaction with L-GPNA proceeds as follows:

-

Step 1: Acylation. The γ-glutamyl moiety of L-GPNA is transferred to the GGT enzyme, forming a γ-glutamyl-enzyme intermediate and releasing p-nitroaniline.

-

Step 2: Deacylation. The γ-glutamyl group is then transferred from the enzyme to an acceptor molecule. In the standard assay, glycylglycine is added in excess to facilitate this step and regenerate the free enzyme.[11][13]

The overall reaction can be summarized as:

L-γ-Glutamyl-p-Nitroanilide + Glycylglycine ---(GGT)---> L-γ-Glutamyl-glycylglycine + p-Nitroaniline

The production of p-nitroaniline is monitored by measuring the increase in absorbance at a wavelength of 405-418 nm.[2][3][4][14]

Visualizing the GGT Assay Workflow

The following diagram illustrates the fundamental workflow of a GGT activity assay using L-GPNA.

Caption: A flowchart of the GGT activity assay using L-GPNA.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol provides a generalized framework for a continuous kinetic GGT assay in a 96-well microplate format. It is essential to consult the specific instructions provided with commercial assay kits, as reagent concentrations and incubation times may vary.[2][4]

I. Reagent Preparation

-

GGT Assay Buffer: Typically, a Tris-HCl buffer (100 mM, pH 8.0-8.6 at 37°C) is used.[2][6] Allow the buffer to equilibrate to the assay temperature (37°C) before use.[2][4]

-

GGT Substrate-Acceptor Mix: Prepare a working solution containing L-GPNA and glycylglycine in the GGT Assay Buffer. Final concentrations in the reaction are often around 3 mM for L-GPNA and 40 mM for glycylglycine.[2] It is crucial to protect the L-GPNA solution from light and note that it can be unstable at room temperature.[14][15]

-

p-Nitroaniline (pNA) Standard: Prepare a stock solution of pNA (e.g., 2 mM in DMSO).[15] From this stock, create a series of dilutions in the GGT Assay Buffer to generate a standard curve (e.g., 0 to 40 nmol/well).[14] The pNA standard is often warmed to 37°C to ensure it is fully dissolved.[4][15]

-

Positive Control: A sample with known GGT activity should be used to validate the assay performance.[16]

II. Sample Preparation

-

Serum and Plasma: Fresh, unhemolyzed serum is the preferred specimen.[3] Plasma collected with heparin may also be used, although some studies have shown heparin can interfere with the assay.[3][17] Anticoagulants such as citrate, oxalate, and fluoride should be avoided as they can inhibit GGT activity.[3][6]

-

Tissue Homogenates: Tissues should be rinsed with PBS to remove blood, then homogenized in cold GGT Assay Buffer.[4] Centrifuge the homogenate to remove insoluble material, and use the supernatant for the assay.[4]

-

Sample Dilution: If the GGT activity in the sample is high, it may be necessary to dilute the sample with GGT Assay Buffer to ensure the reaction rate falls within the linear range of the assay.[4]

III. Assay Procedure

-

Prepare the Microplate: Add a small volume of the sample (e.g., 10 µL) to each well.[2] For unknown samples, it is advisable to test several dilutions.[15]

-

Pre-incubation: Pre-incubate the plate at 37°C for approximately 5 minutes to bring the samples to the assay temperature.[2]

-

Initiate the Reaction: Add the pre-warmed GGT Substrate-Acceptor Mix to each well (e.g., 90 µL).[2] Mix gently.

-

Kinetic Measurement: Immediately begin reading the absorbance at 405-418 nm in a microplate reader capable of maintaining a constant temperature of 37°C.[2][4] Collect readings at regular intervals (e.g., every minute) for 10-30 minutes.[2]

IV. Data Analysis

-

Standard Curve: Plot the absorbance values of the pNA standards against their known concentrations.

-

Calculate the Rate of Reaction: Determine the change in absorbance per minute (ΔA/min) for each sample from the linear portion of the kinetic curve.

-

Determine GGT Activity: Use the pNA standard curve to convert the ΔA/min to the amount of pNA produced per minute (nmol/min). One unit of GGT activity is typically defined as the amount of enzyme that generates 1.0 µmol of pNA per minute at 37°C.[14]

Data Presentation: A Comparative Overview

| Parameter | Typical Value/Range | Rationale and Considerations |

| Substrate (L-GPNA) | 3 mM | A saturating concentration is used to ensure the reaction rate is dependent on the enzyme concentration. |

| Acceptor (Glycylglycine) | 40 mM | A high concentration of the acceptor drives the reaction towards transpeptidation, enhancing the rate of pNA release.[13] |

| pH | 8.0 - 8.6 | The optimal pH for the transpeptidation reaction is slightly alkaline.[1][6] |

| Temperature | 37°C | This temperature mimics physiological conditions and is a standard for many enzyme assays. |

| Wavelength | 405 - 418 nm | This is the peak absorbance wavelength for the product, p-nitroaniline.[3][4] |

Causality in Experimental Choices and Self-Validating Systems

The design of the L-GPNA-based GGT assay incorporates several features to ensure accuracy and reliability, creating a self-validating system.

-

Kinetic vs. Endpoint Measurement: A kinetic assay, where the reaction is monitored continuously, is superior to an endpoint assay. It allows for the identification of the linear phase of the reaction, ensuring that the calculated rate is a true reflection of the initial velocity. This minimizes the impact of substrate depletion or product inhibition over time.

-

Inclusion of a Positive Control: Running a sample with a known GGT activity alongside unknown samples is crucial for validating the assay's performance on a given day and with a specific batch of reagents.[16]

-

Standard Curve: The pNA standard curve is essential for converting the rate of absorbance change into a quantitative measure of enzyme activity. This accounts for variations in spectrophotometer performance.

-

Blank Reactions: Including a sample blank (sample with all reagents except the L-GPNA substrate) can help to identify and correct for any background absorbance or turbidity in the sample.

Potential Interferences and Troubleshooting

Several factors can interfere with the accuracy of the GGT assay:

-

Hemolysis: The release of hemoglobin from red blood cells can interfere with absorbance readings.[18]

-

Lipemia: High levels of lipids in the sample can cause turbidity, leading to light scattering and falsely elevated absorbance readings.[18]

-

Anticoagulants: As previously mentioned, citrate, oxalate, and fluoride can inhibit GGT activity.[3][6] While heparin is generally acceptable, it has been reported to cause turbidity in some instances.[6][17]

-

Drugs: Certain medications, such as some antiepileptic drugs, can induce GGT and lead to elevated in vivo levels.[3]

Troubleshooting Guide

| Issue | Potential Cause | Solution |

| High Background Absorbance | Substrate degradation; Contaminated reagents | Prepare fresh substrate solution; Use high-purity water and clean labware. |

| Non-linear Reaction Rate | High enzyme activity; Substrate depletion | Dilute the sample; Ensure substrate concentration is not limiting. |

| Low or No Activity | Inactive enzyme; Presence of inhibitors | Use a fresh sample; Check for interfering substances. |

Applications in Research and Drug Development

Beyond its clinical diagnostic utility, the L-GPNA-based GGT assay is a valuable tool in research and drug development. It is widely used for:

-

High-throughput screening of GGT inhibitors: The simplicity and robustness of the assay make it suitable for screening large compound libraries to identify potential therapeutic agents.[2]

-

Investigating drug-induced liver injury: Monitoring GGT activity can help assess the hepatotoxicity of new drug candidates.

-

Studying oxidative stress: GGT plays a role in maintaining cellular redox balance, and its activity can be modulated under conditions of oxidative stress.[5]

It is important to note that L-GPNA itself has been shown to have cytotoxic effects in some cancer cell lines due to the release of p-nitroaniline, a factor to consider when interpreting results from cell-based assays.[19]

Conclusion

The use of L-γ-glutamyl-p-nitroanilide as a chromogenic substrate provides a simple, robust, and sensitive method for the determination of gamma-glutamyltransferase activity. A thorough understanding of the assay's principles, adherence to a well-structured protocol, and awareness of potential interferences are essential for obtaining accurate and reproducible results. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this important enzymatic assay.

References

- What is the clinical significance of Gamma-Glutamyl Transferase (GGT)? - Dr.Oracle. (2025, July 5).

- Gamma-Glutamyl Transferase (GGT) Test: What It Is & Results - Cleveland Clinic.

- Gamma-glutamyl Transferase (GGT) Test - MedlinePlus. (2024, July 29).

- Gamma Glutamyl Transferase: Reference Range, Interpretation, Collection and Panels. (2025, October 10).

- Gamma-Glutamyl Transpeptidase - Johns Hopkins Health Library.

- Effects of potent GGT inhibitors and a substrate, -GpNA, on the... - ResearchGate.

- Inhibition of human gamma-glutamyl transpeptidase: development of more potent, physiologically relevant, uncompetitive inhibitors - NIH.

- Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC.

- Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC - NIH.

- Kinetic analysis of γ-glutamyltransferase reaction process for measuring activity via an integration strategy at low concentrations of γ-glutamyl p-nitroaniline - NIH.

- Application Notes and Protocols for the Continuous Enzymatic Assay of γ-Glutamyl Transpeptidase (GGT) using L - Benchchem.

- Kinetic analysis of GGT inhibition by Compound 11. Substrate velocity... - ResearchGate.

- GAMMA GT | ClearChem Diagnostics.

- γ-Glutamyltransferase Activity Assay Kit - Cayman Chemical.

- Gamma Glutamyl Transferase (GGT) Activity Colorimetric Assay Kit | PDF - Scribd.

- GAMMA-GT Carboxy GPNA - BIOLABO.

- γ-Glutamyltransferase enzyme activity of cancer cells modulates L-γ-glutamyl-p-nitroanilide (GPNA) cytotoxicity - PMC - NIH. (2019, January 29).

- US5096812A - Assay method for gamma glutamyltransferase (GGT) in liquid blood and dried blood - Google Patents.

- Gamma Glutamyl Transferase (GGT) Activity Colorimetric Assay Kit | ResearchGate.

- GGT - ALKALINE PHOSPHATASE.

- gamma-Glutamyltransferase (GGT) Activity Colorimetric Assay Kit (MAK089) - Technical Bulletin - Sigma-Aldrich.

- gamma-Glutamyl Transferase/GGT Activity Assay Kit (Colorimetric) NBP3-25925 Manual - Bio-Techne.

- Heparin Interference in the Measurement of Gamma-Glutamyltransferase Activity With the Scandinavian and the IFCC Recommended Method - PubMed.

- Interferences | eClinpath.

- GGT (gamma-glutamyltransferase): Diagnostic Significance and Clinical Insights.

Sources

- 1. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. clearchemdiagnostics.com [clearchemdiagnostics.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. droracle.ai [droracle.ai]

- 6. biolabo.fr [biolabo.fr]

- 7. reckondiagnostics.com [reckondiagnostics.com]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. Gamma-glutamyl Transferase (GGT) Test: MedlinePlus Medical Test [medlineplus.gov]

- 10. emedicine.medscape.com [emedicine.medscape.com]

- 11. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US5096812A - Assay method for gamma glutamyltransferase (GGT) in liquid blood and dried blood - Google Patents [patents.google.com]

- 13. Inhibition of human gamma-glutamyl transpeptidase: development of more potent, physiologically relevant, uncompetitive inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. scribd.com [scribd.com]

- 17. Heparin interference in the measurement of gamma-glutamyltransferase activity with the Scandinavian and the IFCC recommended method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. eclinpath.com [eclinpath.com]

- 19. γ-Glutamyltransferase enzyme activity of cancer cells modulates L-γ-glutamyl-p-nitroanilide (GPNA) cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to L-gamma-Glutamyl-p-nitroanilide Monohydrate: Properties, Structure, and Application in Gamma-Glutamyl Transpeptidase Assays

This guide provides a comprehensive technical overview of L-gamma-Glutamyl-p-nitroanilide monohydrate, a critical chromogenic substrate for the measurement of gamma-glutamyl transpeptidase (GGT) activity. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, structural features, and the practical application of this compound in robust enzymatic assays. The insights provided herein are grounded in established scientific principles and field-proven methodologies to ensure both accuracy and reproducibility in your experimental workflows.

Core Chemical and Physical Properties

This compound is a synthetic amino acid derivative widely utilized in biochemistry and clinical diagnostics.[1] Its utility stems from its specific interaction with gamma-glutamyl transpeptidase, leading to a measurable colorimetric change. A thorough understanding of its fundamental properties is paramount for its correct handling, storage, and application.

Nomenclature and Identification

-

Systematic IUPAC Name : (2S)-2-amino-5-(4-nitroanilino)-5-oxopentanoic acid;hydrate[2]

-

Common Synonyms : L-γ-Glutamyl-p-nitroanilide, L-Glutamic acid 5-(4-nitroanilide), GPNA, γ-Glu-pNA[3][4]

-

CAS Number : 7300-59-6[4]

-

EC Number : 230-748-5[4]

-

PubChem CID : 24208779[2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for accurate preparation of solutions and for understanding the compound's behavior in different experimental conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃N₃O₅·H₂O | [1] |

| Molecular Weight | 285.25 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [5] |

| Melting Point | 178 - 188 °C | [6] |

| Solubility | Slightly soluble in Chloroform, DMF, DMSO, Ethanol, Methanol, and PBS (pH 7.2). Soluble in formic acid (50 mg/mL).[1] | |

| Purity | ≥98% (HPLC) |

Storage and Stability

Proper storage is critical to maintain the integrity of this compound. The solid powder should be stored at 2-8°C, protected from moisture. Stock solutions, particularly in DMSO, should be stored at -20°C for up to one month or at -80°C for up to six months.[6] It is advisable to prepare fresh working solutions for assays to ensure optimal performance, as aqueous solutions can be unstable.[7]

Chemical Structure and Basis of Functionality

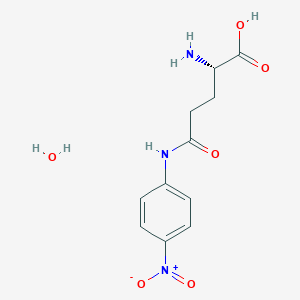

The chemical structure of L-gamma-Glutamyl-p-nitroanilide is central to its function as a chromogenic substrate for GGT. It consists of an L-glutamic acid residue linked via its gamma-carboxyl group to the amino group of p-nitroaniline.

Caption: Chemical Structure of L-gamma-Glutamyl-p-nitroanilide.

The key to its chromogenic property lies in the p-nitroaniline moiety. P-nitroaniline itself is a yellow compound with a distinct absorbance maximum around 405 nm.[3] When it is part of the L-gamma-Glutamyl-p-nitroanilide molecule, its spectral properties are altered. The enzymatic cleavage of the gamma-glutamyl bond by GGT releases free p-nitroaniline, leading to the development of a yellow color that can be quantified spectrophotometrically.[3]

Application in the Measurement of Gamma-Glutamyl Transpeptidase (GGT) Activity

The primary application of L-gamma-Glutamyl-p-nitroanilide is in the kinetic determination of GGT activity. GGT is a membrane-bound enzyme that plays a crucial role in glutathione metabolism and is a sensitive biomarker for hepatobiliary diseases.[8][9]

Enzymatic Reaction Mechanism

The GGT-catalyzed reaction involves the transfer of the γ-glutamyl group from L-γ-glutamyl-p-nitroanilide to an acceptor molecule, which is typically glycylglycine.[5] This transpeptidation reaction is favored at alkaline pH, typically around 8.0-8.25.[5][10] The reaction proceeds as follows:

L-γ-Glutamyl-p-nitroanilide + Glycylglycine --GGT--> L-γ-Glutamyl-glycylglycine + p-Nitroaniline

The rate of p-nitroaniline formation is directly proportional to the GGT activity in the sample.[11]

Caption: Workflow of the GGT-catalyzed reaction.

Experimental Protocol for GGT Activity Assay

The following is a detailed, step-by-step methodology for a continuous kinetic assay of GGT activity using L-gamma-Glutamyl-p-nitroanilide. This protocol is designed for a 96-well microplate format but can be adapted.

3.2.1. Reagent Preparation

-

GGT Assay Buffer : 100 mM Tris-HCl, pH 8.25. Prepare fresh and adjust pH at the intended reaction temperature (e.g., 37°C).[10]

-

Substrate Stock Solution : Prepare a stock solution of L-gamma-Glutamyl-p-nitroanilide. Due to its limited aqueous solubility, a common approach is to dissolve it in a minimal amount of 1 N sulfuric acid and then dilute with water, or to use a solvent like DMSO.[6][12] For example, a 20 mM stock solution can be prepared.[12]

-

Acceptor Stock Solution : Prepare a 100 mM stock solution of glycylglycine in deionized water.[10]

-

Working Reagent : Prepare a fresh working solution before use by mixing the assay buffer, substrate stock, and acceptor stock to achieve the desired final concentrations in the reaction mixture. A common formulation involves mixing 4 parts of a buffer-acceptor solution with 1 part of the substrate solution.[13]

3.2.2. Assay Procedure

-

Temperature Equilibration : Pre-warm the microplate reader, working reagent, and samples to the assay temperature (typically 37°C).[5]

-

Sample Preparation : Prepare samples (e.g., serum, plasma, tissue homogenates) and dilute if necessary to ensure the GGT activity falls within the linear range of the assay.[14]

-

Reaction Initiation :

-

Kinetic Measurement : Immediately place the microplate in the reader and start monitoring the increase in absorbance at 405 nm.[5] Record readings at regular intervals (e.g., every minute) for a total of 3-5 minutes.[10]

3.2.3. Data Analysis and Calculation of GGT Activity

The GGT activity is calculated based on the rate of change in absorbance (ΔA/min) using the Beer-Lambert law.

Formula for GGT Activity (U/L):

GGT Activity (U/L) = (ΔA/min * Total Reaction Volume (mL) * 1000) / (ε * Light Path (cm) * Sample Volume (mL))

Where:

-

ΔA/min is the rate of absorbance change per minute, determined from the linear portion of the kinetic curve.

-

Total Reaction Volume is the final volume in the well (e.g., 1.1 mL).[10]

-

ε is the molar extinction coefficient of p-nitroaniline at 405 nm, which is approximately 9900 M⁻¹cm⁻¹.

-

Light Path is typically 1 cm for a standard microplate reader.

-

Sample Volume is the volume of the sample added to the well (e.g., 0.1 mL).[10]

Quality Control and Interferences

3.3.1. Quality Control

To ensure the reliability of the results, it is essential to include quality control measures:

-

Run normal and abnormal control sera with known GGT activities in each assay batch.[15]

-

The results of the controls should fall within the established acceptable range.[15]

-

If control values are out of range, troubleshoot by checking instrument settings, reagent integrity, and procedural accuracy.[15]

3.3.2. Potential Interferences

Several factors can interfere with the accuracy of the GGT assay:

-

Hemolysis : Grossly hemolyzed samples should be avoided as they can interfere with the spectrophotometric reading.[4]

-

Anticoagulants : While heparinized plasma is generally acceptable, other anticoagulants may inhibit GGT activity.[11]

-

Drugs : Certain medications, such as antiepileptic drugs (e.g., phenytoin and barbiturates), can induce GGT and lead to elevated levels.[10]

-

Bilirubin and Lipemia : High levels of bilirubin and lipids can cause spectral interference.[13]

Clinical and Research Significance

The measurement of GGT activity using L-gamma-Glutamyl-p-nitroanilide is a cornerstone in clinical chemistry for the diagnosis and monitoring of hepatobiliary disorders, including cholestasis, cirrhosis, and liver tumors.[13] It is particularly sensitive in detecting liver damage related to alcohol consumption.[2] In research, this assay is invaluable for studying the role of GGT in various physiological and pathological processes, as well as for screening potential GGT inhibitors in drug discovery programs.[5]

References

-

Centers for Disease Control and Prevention. (2018). Serum GGT Laboratory Procedure Manual. Retrieved from [Link]

-

Randox Laboratories. γ-GT (GGT). (2016). Retrieved from [Link]

-

Healthline. (2017). What Is the Gamma-Glutamyl Transpeptidase (GGT) Test?. Retrieved from [Link]

-

PubChem. This compound. (n.d.). Retrieved from [Link]

-

Testing.com. (2022). GGT Blood Test (Gamma Glutamyl Tranferase/Transpeptidase). Retrieved from [Link]

-

Medichem Middle East. Manual Procedure γ-GT. (n.d.). Retrieved from [Link]

-

Linear Chemicals. GGT BR. (n.d.). Retrieved from [Link]

-

ResearchGate. How to calculate ggt (gamma glutamyl transferase) activity in tissue sample?. (2016). Retrieved from [Link]

-

ClearChem Diagnostics. GAMMA GT. (n.d.). Retrieved from [Link]

- Google Patents. Method and composition for determination of gamma glutamyl transpeptidase. (1984).

- Google Patents. Gamma-L-glutamyl-4-nitroanilide derivatives and process for determining gamma-GTP activity using the same. (n.d.).

- Google Patents. Assay method for gamma glutamyltransferase (GGT) in liquid blood and dried blood. (1992).

-

Bio-Techne. gamma-Glutamyl Transferase/GGT Activity Assay Kit (Colorimetric) NBP3-25925 Manual. (n.d.). Retrieved from [Link]

-

Labcare diagnostics. Gamma GT. (n.d.). Retrieved from [Link]

-

Wickham, S., et al. (2011). Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes. PMC. Retrieved from [Link]

-

Kuninori, T., & Shibayama, K. (2017). The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. MDPI. Retrieved from [Link]

-

Shaw, L. M., et al. (1977). Gamma-Glutamyltransferase: kinetic properties and assay conditions when gamma-glutamyl-4-nitroanilide and its 3-carboxy derivative are used as donor substrates. ResearchGate. Retrieved from [Link]

Sources

- 1. droracle.ai [droracle.ai]

- 2. testing.com [testing.com]

- 3. Clinical Importance of Gamma Glutamyltransferase in the Ankara-Pursaklar Region of Turkey - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atlas-medical.com [atlas-medical.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Kinetic analysis of γ-glutamyltransferase reaction process for measuring activity via an integration strategy at low concentrations of γ-glutamyl p-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What Is the Gamma-Glutamyl Transpeptidase (GGT) Test? [healthline.com]

- 9. emedicine.medscape.com [emedicine.medscape.com]

- 10. medichem-me.com [medichem-me.com]

- 11. clearchemdiagnostics.com [clearchemdiagnostics.com]

- 12. researchgate.net [researchgate.net]

- 13. labcarediagnostics.com [labcarediagnostics.com]

- 14. wwwn.cdc.gov [wwwn.cdc.gov]

- 15. betalab-eg.com [betalab-eg.com]

An In-Depth Technical Guide to L-γ-Glutamyl-p-nitroanilide and its Application in Gamma-Glutamyl Transpeptidase Assays

This guide provides a comprehensive technical overview of L-γ-Glutamyl-p-nitroanilide, a key chromogenic substrate used in biochemical and clinical assays. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound, its various synonyms, and its practical application in the robust measurement of gamma-glutamyl transpeptidase (GGT) activity.

Part 1: Unveiling the Molecule: Nomenclature and Identification

L-γ-Glutamyl-p-nitroanilide is a synthetic molecule essential for the colorimetric determination of GGT activity. Due to its widespread use, it is known by a variety of synonyms and alternative names, which can often be a source of confusion. This section aims to clarify its nomenclature and provide key chemical identifiers.

The core chemical structure is an L-glutamic acid molecule where the gamma-carboxyl group is linked to a p-nitroaniline molecule through an amide bond. This specific linkage is the target for enzymatic cleavage by GGT.

Common Synonyms and Alternative Names:

-

L-gamma-Glutamyl-P-nitroanilide

-

N-(4-Nitrophenyl)-L-glutamine[2]

-

γ-Glu-pNA[7]

-

Glutamate γ-(4-Nitroanilide)[7]

-

L-GPNA[7]

-

GPNA[8]

It is also commercially available in different forms, most commonly as a hydrochloride salt or a monohydrate, which are important to distinguish for accurate molar concentration calculations.

Table 1: Key Chemical Identifiers for L-γ-Glutamyl-p-nitroanilide and its Common Forms

| Form | Synonym | CAS Number | Molecular Formula | Molecular Weight |

| Anhydrous | L-Glutamic acid γ-(4-nitroanilide) | 7300-59-6 | C₁₁H₁₃N₃O₅ | 285.25 g/mol |

| Monohydrate | L-γ-Glutamyl-p-nitroanilide monohydrate | 7300-59-6[6] | C₁₁H₁₃N₃O₅·H₂O | 285.25 g/mol [6] |

| Hydrochloride | L-Glutamic acid γ-(p-nitroanilide) hydrochloride | 67953-08-6[3] | C₁₁H₁₃N₃O₅ · HCl | 303.70 g/mol [1][3] |

Part 2: The Core Application: A Chromogenic Substrate for Gamma-Glutamyl Transpeptidase (GGT)

The primary and most significant application of L-γ-Glutamyl-p-nitroanilide is as a chromogenic substrate for the enzyme gamma-glutamyl transpeptidase (GGT). GGT is a cell-surface enzyme that plays a crucial role in glutathione metabolism and the detoxification of xenobiotics.[9] The measurement of GGT activity is a vital diagnostic tool in clinical medicine and a valuable technique in biomedical research.

The Principle of the Assay: A Cascade to Color

The GGT assay using L-γ-Glutamyl-p-nitroanilide is a continuous colorimetric assay.[9] The underlying principle is the enzymatic reaction where GGT catalyzes the transfer of the γ-glutamyl group from the substrate to an acceptor molecule, typically glycylglycine.[9] This reaction releases the yellow-colored product, p-nitroaniline (pNA).[9]

The rate of pNA formation is directly proportional to the GGT activity in the sample and can be continuously monitored by measuring the increase in absorbance at approximately 405-418 nm.[9]

Caption: Enzymatic reaction catalyzed by GGT.

Experimental Protocol: A Step-by-Step Guide to a Robust GGT Assay

This protocol is designed for a 96-well microplate format, which is suitable for high-throughput screening and analysis of multiple samples.[6]

Materials:

-

Microplate reader capable of measuring absorbance at 405-418 nm and maintaining a constant temperature of 37°C.[9]

-

96-well clear microplates.

-

L-γ-Glutamyl-p-nitroanilide (GPNA)

-

Glycylglycine

-

Tris-HCl buffer

-

Purified GGT (for positive control)

-

Sample containing GGT (e.g., serum, plasma, tissue homogenate)

Reagent Preparation:

-

GGT Reaction Buffer: Prepare 100 mM Tris-HCl and adjust the pH to 8.0 at 37°C.[9] The slightly alkaline pH is optimal for GGT activity.

-

GGT Substrate-Acceptor Mix: Prepare a solution containing 3 mM GPNA and 40 mM Glycylglycine in the GGT Reaction Buffer.[9] Ensure the GPNA is fully dissolved. This solution should be prepared fresh.

Assay Procedure:

-

Prepare the Plate: Add 10 µL of your sample (e.g., serum, cell lysate) to each well of the microplate. For a positive control, add a known amount of purified GGT. For a blank, add 10 µL of the sample buffer.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to ensure the samples are at the optimal reaction temperature.[9]

-

Initiate the Reaction: Add 90 µL of the pre-warmed GGT Substrate-Acceptor Mix to each well. Mix gently by pipetting up and down a few times.[9]

-

Kinetic Reading: Immediately start a continuous kinetic reading of the absorbance at 405-418 nm for 10-30 minutes at 37°C.[9] The reading interval should be set to capture the linear phase of the reaction (e.g., every 30-60 seconds).

Data Analysis:

-

Calculate the rate of change in absorbance per minute (ΔA/min) for each sample by determining the slope of the linear portion of the absorbance versus time curve.

-

The GGT activity is then calculated using the Beer-Lambert law, incorporating the molar extinction coefficient of p-nitroaniline at the specific pH and wavelength used.

Caption: A typical workflow for a GGT assay.

Part 3: Scientific Integrity and Practical Considerations

A robust and reliable assay requires an understanding of its limitations and potential pitfalls. This section addresses key considerations for ensuring the scientific integrity of your GGT measurements.

Causality Behind Experimental Choices

-

Why Glycylglycine? The inclusion of an acceptor molecule like glycylglycine is crucial. It accelerates the release of the free enzyme from the enzyme-substrate complex, thereby increasing the reaction rate and the sensitivity of the assay.[10]

-

Why 37°C? This temperature is generally optimal for the activity of mammalian enzymes, including human GGT, ensuring a maximal reaction rate.

-

Why pH 8.0? GGT activity is pH-dependent, with optimal activity typically observed in the slightly alkaline range.

Potential Interferences and Limitations

-

Anticoagulants: Certain anticoagulants such as oxalates, fluoride, and citrate can inhibit GGT activity and should be avoided in sample collection.[2] Lithium heparinized plasma is generally acceptable.[2]

-

Hemolysis: Hemolyzed samples should be avoided as the release of components from red blood cells can interfere with the assay.

-

Drug Interference: Some antiepileptic drugs, like phenytoin and barbiturates, can falsely elevate GGT values.[2]

-

Cytotoxicity of GPNA: It is important to note that L-γ-glutamyl-p-nitroanilide (GPNA) itself can exhibit cytotoxicity, particularly in cell-based assays. This is due to the GGT-catalyzed release of p-nitroaniline (PNA), which can be toxic to cells.[11][12] This effect is dependent on the level of GGT activity in the cells being studied.[11][12]

Alternative GGT Substrates

While L-γ-Glutamyl-p-nitroanilide is the most common chromogenic substrate, other substrates are available, each with its own characteristics.

-

L-γ-glutamyl-3-carboxy-4-nitroanilide: This derivative is also used in GGT assays and can offer comparable results.[13][14]

-

Fluorescent Probes: Newer methods utilize fluorescent probes that offer higher sensitivity for GGT detection.[4][15]

-

Natural Substrates: For specific research applications, using the natural substrate glutathione (GSH) in a coupled enzyme assay can provide more physiologically relevant data.[10][16]

Part 4: Applications in Research and Clinical Diagnostics

The measurement of GGT activity using L-γ-Glutamyl-p-nitroanilide has broad applications in both clinical diagnostics and fundamental research.

Clinical Significance:

-

Liver Disease: Elevated serum GGT is a sensitive marker for liver disease, including alcoholic and non-alcoholic fatty liver disease, and obstructive liver disease.[2][17]

-

Biliary Tract Obstruction: GGT is one of the first liver enzymes to rise in the blood when bile ducts are obstructed.[18]

-

Alcohol Abuse: The GGT test can be used to screen for and monitor chronic alcohol abuse.[2][18]

-

Cardiovascular Risk: Studies have linked elevated GGT levels to an increased risk of cardiovascular events.[17][19]

Research Applications:

-

Glutathione Metabolism: GGT is central to the metabolism of glutathione, a key antioxidant. Assaying GGT activity is crucial for studies on oxidative stress and cellular detoxification pathways.[9]

-

Drug Development: The GGT assay is used for high-throughput screening of GGT inhibitors, which are being investigated for various therapeutic applications.[9]

-

Cancer Research: GGT is often overexpressed in tumors and is implicated in tumor progression and drug resistance.[4] The cytotoxicity of GPNA mediated by GGT activity is an area of active investigation in cancer cell lines.[11][12]

-

Amino Acid Transport: GPNA is also used as an inhibitor of the glutamine transporter ASCT2, although its lack of specificity is a significant consideration.[8][11][12]

Part 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling L-γ-Glutamyl-p-nitroanilide.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[3][20]

-

Handling: Avoid creating dust. Use in a well-ventilated area. Wash hands thoroughly after handling.[3]

-

Storage: Store in a cool, dry place, typically at 2-8°C, and protected from light.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

Material Safety Data Sheet - l-gamma-Glutamyl-p-nitroanilide mono - Cole-Parmer. (URL: [Link])

-

Adaptation of a gamma-glutamyl transpeptidase assay to microtiter plates - PubMed - NIH. (URL: [Link])

-

gamma-L-Glutamyl-p-nitroanilide | C11H14ClN3O5 | CID 16219428 - PubChem. (URL: [Link])

-

MATERIAL SAFETY DATA SHEET - Ly-GLUTAMYL-p-NITROANILIDE. (URL: [Link])

-

GAMMA GT | ClearChem Diagnostics. (URL: [Link])

- US5096812A - Assay method for gamma glutamyltransferase (GGT)

-

Advances and Perspectives of Responsive Probes for Measuring γ-Glutamyl Transpeptidase - ACS Publications. (URL: [Link])

-

L-Glutamic Acid γ-p-Nitroanilide - Blue Tiger Scientific. (URL: [Link])

-

Colorimetric coupled enzyme assay for gamma-glutamyltransferase activity using glutathione as substrate - PubMed. (URL: [Link])

-

A fluorescent assay for γ-glutamyltranspeptidase via aggregation induced emission and its applications in real samples - PubMed. (URL: [Link])

-

γ-Glutamyltransferase enzyme activity of cancer cells modulates L-γ-glutamyl-p-nitroanilide (GPNA) cytotoxicity - PMC - NIH. (URL: [Link])

-

Clinical Importance of Gamma Glutamyltransferase in the Ankara-Pursaklar Region of Turkey - PMC. (URL: [Link])

-

Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC - NIH. (URL: [Link])

-

What is the clinical significance of Gamma-Glutamyl Transferase (GGT)? - Dr.Oracle. (URL: [Link])

-

γ-Glutamyltransferase enzyme activity of cancer cells modulates L-γ-glutamyl-p-nitroanilide (GPNA) cytotoxicity - PubMed. (URL: [Link])

-

GGT Blood Test (Gamma Glutamyl Tranferase/Transpeptidase) - Testing.com. (URL: [Link])

-

L-Glutamic acid gamma-(p-nitro | G6133-1G | SIGMA-ALDRICH | SLS. (URL: [Link])

-

(PDF) Concise review: gamma-glutamyl transferase - evolution from an indiscriminate liver test to a biomarker of cardiometabolic risk - ResearchGate. (URL: [Link])

-

Gamma-Glutamyl Transferase (γ-GT) – An old dog with new tricks? - PMC - NIH. (URL: [Link])

-

Quantitative analysis of γ-glutamylpeptides by liquid chromatography-mass spectrometry and application for γ-glutamyltransferase assays - PubMed. (URL: [Link])

-

Inhibition of human gamma-glutamyl transpeptidase: development of more potent, physiologically relevant, uncompetitive inhibitors - NIH. (URL: [Link])

-

Kinetic analysis of γ-glutamyltransferase reaction process for measuring activity via an integration strategy at low concentrations of γ-glutamyl p-nitroaniline - NIH. (URL: [Link])

-

Gamma-Glutamyltransferase: A Predictive Biomarker of Cellular Antioxidant Inadequacy and Disease Risk - PubMed Central. (URL: [Link])

-

K. Serum GGT Laboratory Procedure Manual - CDC. (URL: [Link])

-

(PDF) Gamma-Glutamyltransferase: kinetic properties and assay conditions when gamma-glutamyl-4-nitroanilide and its 3-carboxy derivative are used as donor substrates - ResearchGate. (URL: [Link])

Sources

- 1. mpbio.com [mpbio.com]

- 2. clearchemdiagnostics.com [clearchemdiagnostics.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. atlas-medical.com [atlas-medical.com]

- 6. Adaptation of a gamma-glutamyl transpeptidase assay to microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. γ-Glutamyltransferase enzyme activity of cancer cells modulates L-γ-glutamyl-p-nitroanilide (GPNA) cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. γ-Glutamyltransferase enzyme activity of cancer cells modulates L-γ-glutamyl-p-nitroanilide (GPNA) cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. wwwn.cdc.gov [wwwn.cdc.gov]

- 14. researchgate.net [researchgate.net]

- 15. A fluorescent assay for γ-glutamyltranspeptidase via aggregation induced emission and its applications in real samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Colorimetric coupled enzyme assay for gamma-glutamyltransferase activity using glutathione as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. droracle.ai [droracle.ai]

- 18. testing.com [testing.com]

- 19. Gamma-Glutamyltransferase: A Predictive Biomarker of Cellular Antioxidant Inadequacy and Disease Risk - PMC [pmc.ncbi.nlm.nih.gov]

- 20. oxfordlabfinechem.com [oxfordlabfinechem.com]

A Technical Guide to the Colorimetric Determination of Gamma-Glutamyl Transferase (GGT) Activity Using L-γ-Glutamyl-p-nitroanilide (L-GPNA)

Abstract

Gamma-Glutamyl Transferase (GGT) is a pivotal enzyme in glutathione metabolism and cellular detoxification, making its quantification essential in clinical diagnostics and biomedical research.[1][2] Elevated GGT levels in serum are a highly sensitive indicator of hepatobiliary diseases, alcohol-induced liver damage, and drug-induced liver injury (DILI).[3][4][5] This guide provides an in-depth exploration of the most common method for GGT activity measurement: the colorimetric kinetic assay using L-γ-glutamyl-p-nitroanilide (L-GPNA) as the substrate. We will dissect the core enzymatic principle, detail a validated experimental protocol, explain the data analysis, and discuss its critical applications for researchers, scientists, and drug development professionals.

The Core Principle: Enzymatic Transfer and Chromogenic Detection

The colorimetric GGT assay hinges on a two-part enzymatic reaction catalyzed by GGT.[6] GGT is a transferase, meaning its primary function is to transfer the γ-glutamyl group from a donor molecule to an acceptor molecule.[1] In this assay, the synthetic donor substrate, L-γ-glutamyl-p-nitroanilide (L-GPNA), is specifically chosen because its cleavage yields a chromogenic product.[7]

The reaction proceeds as follows:

-

Transfer Reaction: GGT catalyzes the transfer of the γ-glutamyl moiety from L-GPNA to an acceptor substrate, which is typically glycylglycine.[8]

-

Product Formation: This transfer results in the formation of L-γ-glutamyl-glycylglycine and the release of p-nitroaniline (pNA) .[6]

The crucial component here is p-nitroaniline. While the initial substrate (L-GPNA) is colorless, p-nitroaniline is a yellow-colored compound that strongly absorbs light at a wavelength of 405 nm.[7][9] The rate of p-nitroaniline formation, and therefore the rate of increase in absorbance at 405 nm, is directly proportional to the GGT activity in the sample.[6]

Causality Behind Experimental Choices:

-

Why L-GPNA? This synthetic molecule is an ideal chromogenic substrate. Its γ-glutamyl bond is readily cleaved by GGT, and the resulting pNA product has a distinct and strong absorbance peak, minimizing interference from other sample components.[7]

-

Why Glycylglycine? The presence of a suitable acceptor substrate like glycylglycine is critical. It significantly accelerates the release of pNA, ensuring the reaction follows the transferase mechanism rather than a slower hydrolysis reaction (reaction with water).[7][10] This enhances the sensitivity and speed of the assay.

-

Why 405 nm? This wavelength is near the maximum absorbance for p-nitroaniline under the alkaline pH conditions of the assay, providing the best signal-to-noise ratio for detection.[9][11]

A Validated Experimental Protocol

This protocol is based on the principles outlined by the International Federation of Clinical Chemistry and Laboratory Medicine (IFCC) reference procedure, which is the gold standard for GGT measurement.[12][13]

Reagent Preparation:

-

R1 - Buffer/Acceptor Solution:

-

Tris Buffer (135 mmol/L, pH 8.28 at 37°C)

-

Glycylglycine (135 mmol/L)

-

Scientist's Note: The pH of 8.28 is crucial for optimal GGT activity.[8] This buffer must be brought to the reaction temperature (37°C) before use, as pH is temperature-dependent.

-

-

R2 - Substrate Solution:

-

Working Reagent:

Assay Procedure (96-well plate format):

-

Temperature Equilibration: Pre-warm the working reagent and a spectrophotometric multiwell plate reader to 37°C.[16]

-

Sample Addition: Add 10 µL of the sample (serum, plasma, or cell lysate) to the appropriate wells.

-

Blank/Control:

-

Reagent Blank: Add 10 µL of saline or distilled water instead of a sample. This is used to zero the spectrophotometer and measure any non-enzymatic substrate degradation.

-

Positive Control: Use a control serum with a known GGT concentration to validate the assay's performance.[15]

-

-

Initiate Reaction: Add 100 µL of the pre-warmed working reagent to each well. Mix gently.

-

Kinetic Measurement: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 405 nm every 60 seconds for a period of 3 to 5 minutes.[17]

Data Analysis & Interpretation

The kinetic nature of this assay requires calculating the rate of absorbance change.

-

Calculate ΔAbs/min: For each sample, determine the average change in absorbance per minute (ΔA/min) from the linear portion of the kinetic curve. A reaction is linear if the absorbance increases by a consistent amount each minute.

-

Calculate GGT Activity: Use the Beer-Lambert law (A = εcl) rearranged to solve for concentration. The activity of GGT in Units per Liter (U/L) is calculated using the following formula:

GGT Activity (U/L) = (ΔA/min * Total Volume (mL) * 1000) / (ε * Sample Volume (mL) * Pathlength (cm))

Where:

-

ΔA/min is the rate of absorbance change.

-

Total Volume is the volume of sample + working reagent in the well (e.g., 0.11 mL).

-

ε (Molar Extinction Coefficient) for p-nitroaniline at 405 nm is approximately 9,900 to 9,960 L·mol⁻¹·cm⁻¹.[18]

-

Sample Volume is the volume of the sample added (e.g., 0.01 mL).

-

Pathlength is the light path through the well, typically determined by the plate manufacturer or measured (often normalized to 1 cm).

-

| Parameter | Recommended Value / Setting | Rationale |

| Wavelength (λ) | 405 nm (or 415-418 nm) | Peak absorbance wavelength for the p-nitroaniline product.[9][19] |

| Temperature | 37°C | Standardized temperature for clinical enzyme assays as per IFCC.[12][13] |

| Assay Type | Kinetic (Rate) | Measures the rate of enzyme activity, which is more accurate than a single endpoint measurement. |

| Read Interval | 60 seconds | Provides sufficient data points to accurately determine the linear rate of reaction. |

| Run Time | 3 - 5 minutes | A sufficient duration to establish a linear rate for most samples. |

| Molar Extinction (ε) of pNA | ~9,960 M⁻¹cm⁻¹ | A physical constant required to convert absorbance change into molar concentration.[18] |

Applications in Research and Drug Development

The GGT assay is a powerful tool beyond routine clinical liver function testing.

-

Drug-Induced Liver Injury (DILI): GGT is a highly sensitive marker for DILI, particularly for cholestatic and mixed-pattern injuries.[20] In drug development, monitoring GGT levels in preclinical toxicology studies and clinical trials can provide an early warning of potential hepatotoxicity.[21][22] Notably, a marked increase in GGT, even when other liver enzymes are below conventional DILI thresholds, can be clinically significant and may predict chronic liver injury.[5]

-

Biomarker of Oxidative Stress: GGT plays a central role in the metabolism of glutathione, the body's primary antioxidant.[1][23] Elevated GGT can be an indicator of increased oxidative stress, a pathogenic mechanism in numerous diseases, making it a valuable research biomarker.[2]

-

Screening and Monitoring: The assay is used to screen for and monitor alcohol-related liver disease, as GGT is induced by chronic alcohol consumption.[1][21]

Conclusion

The colorimetric GGT assay using L-GPNA is a robust, sensitive, and well-standardized method for quantifying GGT activity. Its foundation in a simple enzymatic reaction that produces a readily detectable chromogen makes it suitable for high-throughput screening in both clinical and research settings. By understanding the core principles behind reagent choice, protocol steps, and data analysis, scientists can confidently employ this assay to investigate liver function, assess drug toxicity, and explore the role of oxidative stress in disease.

References

- Gamma Glutamyl transferase GGT Enzyme Applic

- Hanigan, M. H. (n.d.). Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes. PMC, NIH.

- Hanigan, M. H. (n.d.).

- IRMM-IFCC information. (n.d.).

- The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glut

- Can elevated Gamma-Glutamyl Transferase (GGT) levels be associated with drug-induced liver injury (DILI)? (2025). Dr.Oracle.

- Solved We also need to convert the reaction rate

- GGT. (n.d.).

- Gamma-GT FS*. (n.d.). Lab Solutions.

- Liver Function Tests. (2021). Lab Tests Online-UK.

- Manual Procedure γ-GT. (2010). Medichem Middle East.

- IFCC Primary Reference Procedures for the Measurement of Catalytic Activity Concentrations of Enzymes at 37C. Part 6. Reference Procedure for the Measurement of Catalytic Concentration of γ-Glutamyltransferase. (2025).

- Gamma-GT FS* Szasz mod./IFCC stand. (n.d.). DiaSys Diagnostic Systems GmbH.

- Schumann, G., et al. (2002). IFCC primary reference procedures for the measurement of catalytic activity concentrations of enzymes at 37 degrees C. Part 6. Reference procedure for the measurement of catalytic concentration of gamma-glutamyltransferase.

- GAMMA GT. (n.d.). ClearChem Diagnostics.

- Serum GGT Labor

- γ-GT Carboxy substrate kinetic.Liquid. (n.d.).

- Gamma‐Glutamyl Transpeptidase Substrate Specificity and Catalytic Mechanism. (2025).

- Gamma-Glutamyl Transferase (GGT) Test: What It Is & Results. (n.d.). Cleveland Clinic.

- γ-Glutamyl Transferase Activity Assay Kit. (n.d.). Cayman Chemical.

- Paolicchi, A., et al. (2006). Colorimetric coupled enzyme assay for gamma-glutamyltransferase activity using glutathione as substrate. Journal of Biochemical and Biophysical Methods, 67(2-3), 123-30.

- GGT Activity Colorimetric Assay Kit (MAK089) - Technical Bulletin. (n.d.). Sigma-Aldrich.

- γ - Glutamyltransferase- (γGT)-Liquizyme (1+1) E.C.2.3.2.2. (n.d.). spectrum-diagnostics.com.

- Gamma Glutamyl Transferase (GGT) Activity Colorimetric Assay Kit. (n.d.).